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For Researchers, Scientists, and Drug Development Professionals

Introduction
15-cis-Phytoene is a colorless, naturally occurring carotenoid that serves as a crucial

precursor in the biosynthesis of all other carotenoids.[1][2] Unlike colored carotenoids, which

absorb light in the visible region, 15-cis-phytoene exhibits characteristic absorption in the

ultraviolet (UV) range of the electromagnetic spectrum. This property allows for its quantitative

determination using UV-Vis spectrophotometry, a widely accessible and rapid analytical

technique. These application notes provide detailed protocols for the spectrophotometric

determination of 15-cis-phytoene in various samples, addressing sample preparation,

potential interferences, and data analysis.

Principle
The quantitative analysis of 15-cis-phytoene by UV-Vis spectrophotometry is based on the

Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to

the concentration of the analyte and the path length of the light beam through the solution. The

concentration of 15-cis-phytoene in a sample extract can be calculated by measuring its

absorbance at its specific maximum absorption wavelength (λmax) and using its molar

extinction coefficient (ε).
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A critical parameter for the spectrophotometric quantification of 15-cis-phytoene is its molar

extinction coefficient. While direct literature values for the molar extinction coefficient of 15-cis-
phytoene are scarce, the specific extinction coefficient (E1% 1cm) for phytoene has been

reported as 1250 at 286 nm in petroleum ether. This value can be used to calculate the molar

extinction coefficient.

Table 1: Spectroscopic Properties of 15-cis-Phytoene

Property Value Solvent Reference

Absorption Maxima

(λmax)
275, 285, 297 nm

Methanol/Methyl-tert-

butyl ether

(MeOH/MTBE)

[3]

Specific Extinction

Coefficient (E1% 1cm)
1250 Petroleum Ether

Molecular Weight 544.9 g/mol - [3]

Calculated Molar

Extinction Coefficient

(ε) at 286 nm

~68,113 L·mol⁻¹·cm⁻¹ Petroleum Ether Calculated

Note: The molar extinction coefficient was calculated using the formula: ε = (E1% 1cm *

Molecular Weight) / 10.

Experimental Protocols
General Considerations

Light Sensitivity: 15-cis-Phytoene is susceptible to photo-isomerization and degradation. All

procedures should be performed under subdued light or using amber-colored glassware to

minimize exposure to light.

Oxidation: Phytoene is prone to oxidation. The use of antioxidants, such as butylated

hydroxytoluene (BHT), in the extraction solvents is recommended. Solvents should be

degassed to remove dissolved oxygen.
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Purity of Solvents: Use HPLC-grade or analytical-grade solvents to avoid interference from

impurities.

Sample Preparation
The choice of extraction method depends on the sample matrix. Below are protocols for plant

tissues and microbial cultures.

Protocol 2.1: Extraction from Plant Tissues (e.g., Tomato, Apricot)

This method is adapted from procedures used for carotenoid extraction from fruits.

Materials:

Plant tissue (e.g., 1-5 g of homogenized fruit pulp)

Acetone (containing 0.1% BHT)

Petroleum ether or Hexane

Saturated sodium chloride (NaCl) solution

Anhydrous sodium sulfate

Mortar and pestle or homogenizer

Centrifuge and centrifuge tubes

Separatory funnel

Rotary evaporator (optional)

Procedure:

Weigh the homogenized plant tissue and place it in a mortar or a homogenizer.

Add a sufficient volume of cold acetone (containing 0.1% BHT) to cover the sample (e.g., 10-

20 mL).
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Grind or homogenize the tissue until a uniform paste is formed.

Filter the extract through a Büchner funnel with filter paper or centrifuge the mixture to pellet

the solid debris.

Repeat the extraction of the residue with acetone until the residue is colorless.

Pool the acetone extracts and transfer them to a separatory funnel.

Add an equal volume of petroleum ether or hexane and 10-20 mL of saturated NaCl solution

to the separatory funnel.

Gently mix the phases and allow them to separate. The upper phase (petroleum

ether/hexane) will contain the carotenoids.

Discard the lower aqueous phase.

Wash the upper phase with distilled water two to three times to remove residual acetone.

Dry the petroleum ether/hexane extract by passing it through a small column of anhydrous

sodium sulfate.

If necessary, concentrate the extract to a smaller volume using a rotary evaporator at a

temperature below 40°C or under a gentle stream of nitrogen.

Dilute the extract with the chosen solvent (e.g., petroleum ether or hexane) to obtain an

absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8).

Protocol 2.2: Extraction from Microbial Cultures (e.g., Algae, Bacteria)

This protocol is suitable for extracting phytoene from microbial biomass.

Materials:

Microbial cell pellet

Phosphate buffered saline (PBS) or appropriate buffer
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Acetone or Methanol (containing 0.1% BHT)

Petroleum ether or Hexane

Sonicator or bead beater

Centrifuge and centrifuge tubes

Procedure:

Harvest the microbial cells by centrifugation.

Wash the cell pellet with PBS or a suitable buffer to remove media components.

Resuspend the cell pellet in a small volume of buffer.

Disrupt the cells using sonication on ice or a bead beater to release the intracellular

contents.

Add at least 3 volumes of acetone or methanol (containing 0.1% BHT) to the cell lysate and

mix thoroughly.

Centrifuge to pellet the cell debris.

Transfer the supernatant to a clean tube.

Repeat the extraction of the pellet until it is colorless.

Pool the supernatants and proceed with the liquid-liquid partitioning as described in Protocol

2.1, steps 7-13.

Spectrophotometric Measurement
Instrumentation:

UV-Vis Spectrophotometer capable of scanning in the UV range (200-400 nm).

Quartz cuvettes (1 cm path length).
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Procedure:

Set the spectrophotometer to scan from 400 nm down to 250 nm.

Use the same solvent as used for the final dilution of the extract as a blank to zero the

instrument.

Record the absorbance spectrum of the diluted sample extract.

Identify the absorbance maximum (λmax) around 286 nm.

Record the absorbance at the λmax.

Data Analysis and Calculations
The concentration of 15-cis-phytoene in the extract can be calculated using the Beer-Lambert

law:

A = ε * c * l

Where:

A is the absorbance at λmax.

ε is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹).

c is the concentration of 15-cis-phytoene (in mol·L⁻¹).

l is the path length of the cuvette (typically 1 cm).

Calculation of 15-cis-Phytoene Concentration:

Using Molar Extinction Coefficient (ε):

Concentration (mol/L) = Absorbance / (ε * path length)

Concentration (g/L) = Concentration (mol/L) * Molecular Weight of 15-cis-phytoene
(544.9 g/mol )
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Using Specific Extinction Coefficient (E1% 1cm):

Concentration ( g/100 mL) = Absorbance / E1% 1cm

Concentration (g/L) = (Absorbance / E1% 1cm) * 10

The final concentration in the original sample should be calculated by taking into account the

initial amount of sample and the total volume of the extract.

Concentration in original sample (µg/g) = (Concentration of extract (g/L) * Total volume of

extract (L) * 1,000,000) / Initial weight of sample (g)

Handling Interferences
A common challenge in the spectrophotometric determination of phytoene is the presence of

phytofluene, another colorless carotenoid that is the immediate downstream product of

phytoene desaturation. Phytofluene has absorption maxima at approximately 331, 348, and

367 nm, which can overlap with the tail of the phytoene absorption spectrum.

Method for Simultaneous Determination of Phytoene and Phytofluene (Vierordt's Method)

For samples containing both phytoene and phytofluene, a simultaneous equation method

(Vierordt's method) can be employed to determine the concentration of each compound.[4] This

method requires measuring the absorbance of the mixture at two different wavelengths, ideally

at the λmax of each component.

Principle: The total absorbance at a given wavelength is the sum of the absorbances of the

individual components.

Equations:

A₁ = ε(phytoene, λ₁) * c(phytoene) * l + ε(phytofluene, λ₁) * c(phytofluene) * l

A₂ = ε(phytoene, λ₂) * c(phytoene) * l + ε(phytofluene, λ₂) * c(phytofluene) * l

Where:

A₁ and A₂ are the absorbances of the mixture at wavelengths λ₁ and λ₂, respectively.
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λ₁ is the λmax of phytoene (e.g., 286 nm).

λ₂ is the λmax of phytofluene (e.g., 348 nm).

ε(compound, λ) is the molar extinction coefficient of the specified compound at the specified

wavelength.

c(compound) is the concentration of the specified compound.

l is the path length (1 cm).

To use this method, the molar extinction coefficients of both pure phytoene and pure

phytofluene must be known at both wavelengths.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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